molecular formula C26H22N4O6 B2706781 7-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1358320-84-9

7-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2706781
CAS RN: 1358320-84-9
M. Wt: 486.484
InChI Key: FLDPSVFLGRCMPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O6 and its molecular weight is 486.484. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research efforts on compounds bearing 1,2,4-oxadiazole and quinazoline moieties highlight the synthetic strategies and characterization of these molecules. The synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs bearing various substituents has been explored, demonstrating the potential for antitumor activity against a panel of cell lines. These compounds were synthesized using a stepwise approach, showcasing the versatility of 1,2,4-oxadiazole derivatives in medicinal chemistry (Maftei et al., 2013). Furthermore, cesium carbonate catalyzed synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles using carbon dioxide illustrates an efficient protocol for constructing quinazoline derivatives, essential in drug synthesis (Patil et al., 2008).

Biological Evaluation and Molecular Modeling

The exploration of quinazoline derivatives containing the 1,3,4-oxadiazole scaffold as novel inhibitors of VEGFR2 emphasizes the biological significance of these compounds. A series of 4-alkoxyquinazoline derivatives were synthesized and tested for inhibitory activities against various cancer cell lines, with some compounds showing potent activity. Molecular modeling was employed to understand the interaction between these compounds and the VEGFR active site, suggesting their potential as anticancer agents (Qiao et al., 2015).

Antioxidant Properties

The synthesis and antioxidant ability of 5-amino-1,3,4-oxadiazole derivatives containing 2,6-dimethoxyphenol have been investigated, illustrating the potential of oxadiazole derivatives as antioxidants. These compounds were evaluated using DPPH and ferric reducing antioxidant power assays, with some showing significant free-radical scavenging ability (Ali, 2015).

properties

IUPAC Name

7-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O6/c1-33-20-9-5-4-7-16(20)14-30-25(31)17-12-11-15(13-19(17)27-26(30)32)24-28-23(29-36-24)18-8-6-10-21(34-2)22(18)35-3/h4-13H,14H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDPSVFLGRCMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=C(C(=CC=C5)OC)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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